

Quinoxaline-6-carbaldehyde: A Technical Guide for Advanced Synthesis and Application

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Compound of Interest

Compound Name: Quinoxaline-6-carbaldehyde

Cat. No.: B160717

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Introduction

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, represents a "wonder nucleus" in medicinal chemistry and materials science.[1] Its derivatives are foundational to numerous pharmacologically active agents, including antibiotics like echinomycin, and exhibit a wide spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[1][2] When functionalized with a carbaldehyde group at the 6-position, the resulting molecule, **quinoxaline-6-carbaldehyde**, becomes an exceptionally versatile and powerful building block.[3]

The aldehyde moiety provides a reactive handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures. This unique combination of a biologically privileged core and a synthetically tractable functional group makes **quinoxaline-6-carbaldehyde** a compound of high interest for researchers in drug discovery, agrochemical development, and advanced materials.[1][3] This guide provides an in-depth exploration of its nomenclature, properties, synthesis, reactivity, and key applications, grounded in established scientific principles and protocols.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducible research. The standard nomenclature and key identifiers for this compound are outlined below.

IUPAC Name and Synonyms

The officially recognized IUPAC name for this compound is **quinoxaline-6-carbaldehyde**.^[3] However, in literature and commercial catalogs, it is frequently listed under several synonyms, which are critical to recognize for comprehensive database searching.

Common Synonyms:

- 6-Quinoxalinecarboxaldehyde^{[1][4]}
- Quinoxaline-6-carboxaldehyde^{[3][5]}
- 6-Formylquinoxaline^[3]

Key Identifiers and Properties

A summary of the essential physicochemical properties is provided in Table 1. These data are crucial for experimental design, including solvent selection, reaction temperature, and storage conditions.

Property	Value	Source(s)
CAS Number	130345-50-5	^{[1][4]}
Molecular Formula	C ₉ H ₆ N ₂ O	^{[1][3][4]}
Molecular Weight	158.16 g/mol	^{[1][3][4]}
Appearance	White to pale yellow or brown crystalline powder	^{[1][2]}
Purity	Typically ≥95-98%	^[1]
Melting Point	107-109 °C	^[2]
Solubility	Soluble in organic solvents; slightly soluble in water	^[2]
Storage	Store at 0-8°C, preferably under an inert nitrogen atmosphere	^[1]

Synthesis Methodologies

The synthesis of **quinoxaline-6-carbaldehyde** can be approached from different precursors. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and illustrative multi-step synthesis is detailed below.

Multi-Step Synthesis from 4-Chloro-2-nitroaniline

This pathway constructs the quinoxaline ring system from a substituted aniline precursor, culminating in the introduction of the aldehyde functionality. This method provides a high degree of control over the final structure.

The overall workflow is depicted in the following diagram.

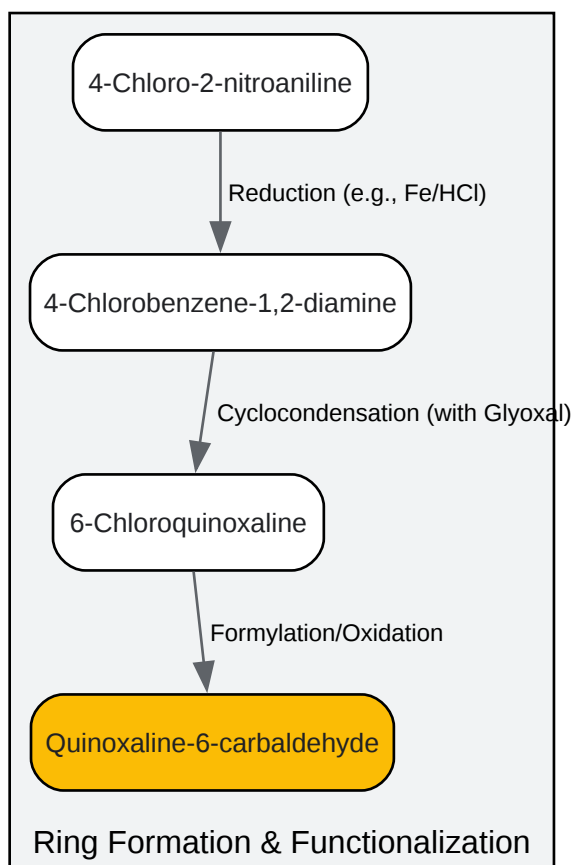


Figure 1: Multi-Step Synthesis of Quinoxaline-6-carbaldehyde

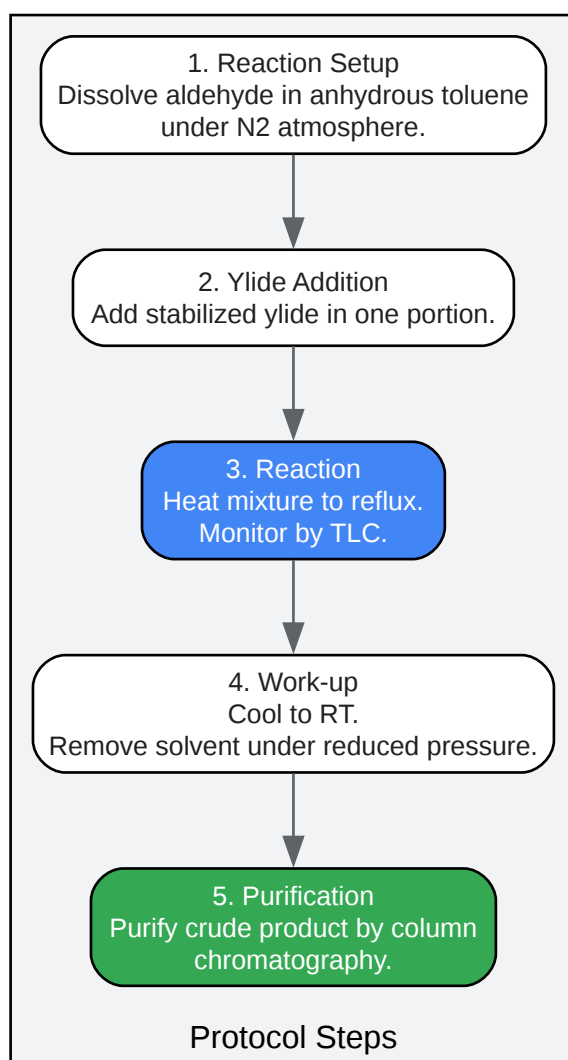


Figure 2: Experimental Workflow for Wittig Reaction

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